Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-
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Overview
Description
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, and an aminoacetic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid typically involves multistep reactions. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone to form the quinoline ring system . The final step involves the attachment of the aminoacetic acid group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). It also induces apoptosis through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 . The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-4-methanesulfonyl-amine: Similar structure but with a methanesulfonyl group instead of an aminoacetic acid group.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-amino-1-butanol: Similar structure but with a butanol group instead of an aminoacetic acid group.
Uniqueness
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is unique due to the presence of the aminoacetic acid group, which imparts specific chemical reactivity and biological activity. This group allows for further functionalization and enhances the compound’s solubility and bioavailability .
Properties
CAS No. |
105774-29-6 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-13(15-7-11(19)20)9-5-3-4-6-10(9)16-14(12)18(2)17-8/h3-6H,7H2,1-2H3,(H,15,16)(H,19,20) |
InChI Key |
YUVPJIFRQXENBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCC(=O)O)C |
Origin of Product |
United States |
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